Cas no 34165-15-6 (3,7-dimethyl-Imidazo[1,2-a]pyridine)

3,7-dimethyl-Imidazo[1,2-a]pyridine structure
34165-15-6 structure
Product Name:3,7-dimethyl-Imidazo[1,2-a]pyridine
CAS No:34165-15-6
MF:C9H10N2
MW:146.189101696014
CID:1111167
PubChem ID:13692638
Update Time:2025-04-24

3,7-dimethyl-Imidazo[1,2-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3,7-dimethyl-Imidazo[1,2-a]pyridine
    • 3,7-Dimethylimidazo[1,2-a]pyridine
    • AKOS018443814
    • SCHEMBL7922826
    • 34165-15-6
    • DTXSID90546846
    • MDL: MFCD21336175
    • Inchi: 1S/C9H10N2/c1-7-3-4-11-8(2)6-10-9(11)5-7/h3-6H,1-2H3
    • InChI Key: CEZVAFVOLJSDFB-UHFFFAOYSA-N
    • SMILES: N12C=CC(C)=CC1=NC=C2C

Computed Properties

  • Exact Mass: 146.0845
  • Monoisotopic Mass: 146.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.3Ų

Experimental Properties

  • PSA: 17.3

3,7-dimethyl-Imidazo[1,2-a]pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029204145-1g
3,7-Dimethylimidazo[1,2-a]pyridine
34165-15-6 95%
1g
$620.10 2023-09-02
Chemenu
CM269468-1g
3,7-Dimethylimidazo[1,2-a]pyridine
34165-15-6 95%
1g
$519 2021-08-18
Chemenu
CM269468-1g
3,7-Dimethylimidazo[1,2-a]pyridine
34165-15-6 95%
1g
$*** 2023-03-31
Crysdot LLC
CD11140226-1g
3,7-Dimethylimidazo[1,2-a]pyridine
34165-15-6 95+%
1g
$550 2024-07-17

Additional information on 3,7-dimethyl-Imidazo[1,2-a]pyridine

3,7-Dimethyl-Imidazo[1,2-a]pyridine: A Comprehensive Overview

The compound 3,7-dimethyl-imidazo[1,2-a]pyridine, identified by the CAS registry number 34165-15-6, is a heterocyclic aromatic compound with significant interest in various fields of chemistry and pharmacology. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their unique structural features and potential applications in drug design. The molecule consists of a pyridine ring fused with an imidazole ring, with methyl groups attached at the 3 and 7 positions. This structural arrangement imparts distinctive electronic and steric properties to the compound, making it a valuable subject for research.

Recent studies have highlighted the importance of imidazo[1,2-a]pyridines in medicinal chemistry due to their ability to interact with various biological targets. For instance, researchers have explored the potential of 3,7-dimethyl-imidazo[1,2-a]pyridine as a ligand for G-protein coupled receptors (GPCRs), which are critical drug targets. The methyl substituents at positions 3 and 7 are believed to enhance the compound's lipophilicity and stability, thereby improving its bioavailability. These findings underscore the compound's potential as a lead molecule in drug discovery efforts.

In addition to its pharmacological relevance, 3,7-dimethyl-imidazo[1,2-a]pyridine has also been studied for its electronic properties. Computational chemistry studies have revealed that the compound exhibits favorable electron-withdrawing and donating effects due to the conjugation between the imidazole and pyridine rings. These properties make it a promising candidate for applications in organic electronics and optoelectronics. Recent advancements in materials science have explored the use of such heterocyclic compounds in organic light-emitting diodes (OLEDs) and solar cells.

The synthesis of 3,7-dimethyl-imidazo[1,2-a]pyridine has been optimized through various methods reported in recent literature. One common approach involves the cyclization of appropriately substituted precursors under acidic or basic conditions. The introduction of methyl groups at specific positions requires careful control over reaction conditions to ensure regioselectivity. Researchers have also investigated green chemistry approaches to synthesize this compound, aiming to reduce environmental impact while maintaining high yields.

The biological activity of 3,7-dimethyl-imidazo[1,2-a]pyridine has been extensively studied in vitro and in vivo models. Preclinical studies suggest that this compound exhibits moderate activity against certain cancer cell lines, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis. Furthermore, its ability to cross the blood-brain barrier makes it an interesting candidate for neurodegenerative disease research.

In conclusion, 3,7-dimethyl-imidazo[1,2-a]pyridine, CAS No. 34165-15-6, represents a versatile heterocyclic compound with diverse applications in medicinal chemistry and materials science. Its unique structure and functional groups provide a foundation for further research into its therapeutic potential and electronic properties. As ongoing studies continue to uncover new insights into this compound's behavior and utility, it remains a focal point for scientific innovation.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.